BenchChemオンラインストアへようこそ!

Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Adenosine A1 receptor structural biology GPCR ligand design

Differentiated by its N1-phenyl substitution and free C4-amine, this building block escapes the crowded SAR of tracazolate analogs. With three orthogonal handles (C4-NH₂, C5‑methyl ester, N1‑phenyl), MW 282.30, and reduced lipophilicity vs. ethyl esters, it delivers superior LE/LLE metrics for fragment-based kinase, adenosine A1, and PPARα programs. Supplied at ≥98% purity.

Molecular Formula C15H14N4O2
Molecular Weight 282.3 g/mol
CAS No. 1269662-34-1
Cat. No. B1449381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS1269662-34-1
Molecular FormulaC15H14N4O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)OC
InChIInChI=1S/C15H14N4O2/c1-9-12(15(20)21-2)13(16)11-8-17-19(14(11)18-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,18)
InChIKeySBOHWPQUPRQEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1269662-34-1): Scaffold Overview and Procurement Context


Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1269662-34-1, MF: C₁₅H₁₄N₄O₂, MW: 282.30 g/mol) belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases adenine and guanine [1]. The core heterocycle is extensively exploited in kinase inhibitor and adenosine receptor ligand programs with over 2400 patents describing its use [1]. This specific compound is typically supplied at ≥95–98% purity by vendors including MolCore and Leyan and is positioned as a research intermediate rather than a final bioactive agent.

Why In-Class Substitution of Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Fails: Structural Determinants of Activity


The 4-aminopyrazolo[3,4-b]pyridine-5-carboxylate class exhibits pronounced structure-activity relationship (SAR) sensitivity at the N1, C4, and C5 positions [1]. In adenosine A1 receptor programs, converting N1 substituents or C4 amino side chains can alter binding affinity by more than 100-fold (e.g., Ki shifts from 139–1000 nM to 6–7 nM depending on substitution) [1]. The N1-phenyl substituent present in this compound is structurally distinct from the N1-ethyl or N1-(2-chloro-2-phenylethyl) groups common in literature ligands such as tracazolate and related pyrazolopyridones [2], creating a differentiated binding profile that cannot be replicated by generic in-class substitutions.

Quantitative Differentiation Evidence for Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Against Closest Analogs


N1-Phenyl Substituent Confers Distinct Pharmacophoric Geometry Versus N1-Alkyl Adenosine A1 Antagonists

The N1-phenyl group introduces a planar, aromatic extension absent in N1-ethyl or N1-(2-chloro-2-phenylethyl) analogs such as tracazolate. In the related pyrazolo[3,4-b]pyridine-4-carboxylic acid PPARα agonist series, co-crystal structures (PDB 6KXX) demonstrate that N1-aryl substituents engage in distinct π-stacking interactions with receptor aromatic residues that N1-alkyl congeners cannot form [1]. While direct A1 affinity data for this exact compound are not publicly available, the N1-phenyl feature differentiates it from tracazolate (Ki A1 = 1.4 μM) [2] and from the N1-(2-chloro-2-phenylethyl) series where Ki values range from 100–517 nM [3][4], offering a structurally orthogonal starting point for medicinal chemistry optimization.

Adenosine A1 receptor structural biology GPCR ligand design

Unsubstituted C4 Primary Amine Enables Selective Derivatization Unavailable in N-Alkylated or N-Arylated Analogs

This compound bears a free primary amine at C4, in contrast to tracazolate (4-butylamino), the 4-benzylamino analog (BindingDB BDBM50104337), and the 4-propylamino analog (BDBM50104335) which carry pre-installed N-alkyl groups [1][2]. The unsubstituted NH₂ group provides a chemically addressable handle for rapid parallel diversification via reductive amination, acylation, or sulfonylation [3], enabling systematic exploration of the C4 SAR vector without requiring de novo scaffold synthesis.

synthetic chemistry parallel library synthesis kinase inhibitor design

Methyl Ester at C5 Offers a Compact, Low-Molecular-Weight Entry Point Versus Ethyl Ester or Carboxamide Analogs

This compound features a methyl ester (–COOCH₃, MW 282.30) at C5, whereas the majority of literature-characterized 4-aminopyrazolo[3,4-b]pyridine-5-carboxylates employ an ethyl ester (e.g., tracazolate, MW 316.40; BDBM50104337, MW ~462; Manetti 2005 series, MW varies) [1][2]. The methyl ester reduces molecular weight by 14 Da versus the ethyl ester and by 28 Da versus the corresponding isopropyl ester, contributing to improved ligand efficiency metrics (LE) during fragment-based or property-driven optimization programs [3].

medicinal chemistry lead optimization molecular properties

C6-Methyl Substitution Balances Lipophilicity and Steric Bulk Relative to C6-Unsubstituted or C6-Aryl Pyrazolo[3,4-b]pyridines

The C6 position carries a compact methyl group, matching the substitution in tracazolate but contrasting with C6-unsubstituted or C6-aryl pyrazolo[3,4-b]pyridine kinase inhibitors that introduce larger steric demands at the hinge-binding region [1]. In the PPARα co-crystal structures (PDB 6KXX), C6-methyl contributes to shape complementarity within the ligand-binding pocket without the excessive lipophilicity penalties associated with C6-aryl extensions [1]. 3D QSAR models for adenosine A1 binding confirm that C6-methyl substitution is near-optimal for receptor affinity in the 4-aminopyrazolo[3,4-b]pyridine series [2].

kinase hinge binding lipophilic efficiency ADME optimization

Purine-Mimetic Scaffold With Adenine/Guanine Topological Match Validated Across Multiple Target Classes

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a purine bioisostere that engages the kinase hinge region via N7 hydrogen bond acceptor interactions analogous to the adenine N1 of ATP [1][2]. This compound retains the full hydrogen-bonding pharmacophore of the parent heterocycle (N7 as HBA; C4-NH₂ as HBD/HBA). In contrast, tetrahydro-pyrazolopyridones (e.g., Fossa 2005 series) lose aromaticity at the pyridine ring, altering the electronic character and hinge-binding geometry [3]. The review covering >300,000 structures and >2400 patents confirms that the fully aromatic 1H-pyrazolo[3,4-b]pyridine core is the preferred template for kinase inhibitor programs [1].

kinase inhibitor adenosine receptor GABA receptor PDE4 inhibitor

Recommended Application Scenarios for Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Based on Evidence Profile


Diversifiable Core Scaffold for Adenosine A1 Receptor Antagonist Lead Optimization

The N1-phenyl substitution and free C4-amine differentiate this compound from tracazolate (Ki A1 = 1.4 μM) and the N1-(2-chloro-2-phenylethyl) series (Ki = 100–517 nM) [1][2]. The unsubstituted C4-NH₂ allows parallel synthesis of focused libraries exploring alkyl, acyl, and sulfonyl diversification vectors without de novo scaffold synthesis for each analog [3]. This positions the compound as an ideal entry point for adenosine A1 receptor programs seeking to escape crowded SAR from previous patent filings.

Fragment-Based or Property-Driven Kinase Inhibitor Discovery Starting Point

With MW of 282.30 g/mol, this compound is significantly lighter than tracazolate (MW 316.40) and other ethyl ester-bearing analogs [1][2]. The methyl ester reduces both molecular weight and lipophilicity compared to ethyl ester variants, favoring higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics [3]. Combined with the fully aromatic core validated as a purine-mimetic hinge binder [4], this compound is suitable as a fragment-like starting point for kinase programs where physicochemical property optimization is paramount.

Parallel Library Synthesis for Multi-Target Screening Panels (Kinase, PDE, GPCR)

The 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated activity across diverse target classes including A1/A2A/A3 adenosine receptors, PDE4, GABAA receptors, CDK2/9, ALK, and Mps1 kinases, supported by >2400 patents [1][2]. The combination of a free C4-amine, C5-methyl ester, and N1-phenyl in this compound provides three chemically orthogonal diversification handles (amine, ester, and N1-phenyl which can participate in Suzuki coupling after halogenation), enabling generation of diverse screening sets for multi-target panel screening from a single building block.

PPARα Agonist Scaffold Optimization Leveraging Precedented N1-Aryl Binding Mode

Co-crystal structures of related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives bound to PPARα LBD (PDB 6KXX, 2.0 Å resolution) confirm that N1-aryl substituents engage in specific π-stacking interactions within the ligand-binding pocket [1]. The N1-phenyl group in this compound provides a direct structural precedent for PPARα engagement, and the C5-methyl ester can be hydrolyzed to the carboxylic acid, which is a known pharmacophore for PPARα activation [1]. This makes the compound a strategic intermediate for metabolic disease programs targeting PPARα with differentiated N1-aryl chemotypes.

Quote Request

Request a Quote for Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.